4,5-Dimethyl-2-benzofuran-1,3-dione is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. The compound features two methyl groups located at the 4 and 5 positions of the benzofuran ring, and a dione functional group at positions 1 and 3. Its molecular formula is , and it is recognized for its potential biological activities and applications in various fields of chemistry.
The chemical behavior of 4,5-Dimethyl-2-benzofuran-1,3-dione involves several types of reactions typical for diones and aromatic compounds:
4,5-Dimethyl-2-benzofuran-1,3-dione has been studied for its biological activities, particularly:
Several methods have been developed for synthesizing 4,5-Dimethyl-2-benzofuran-1,3-dione:
4,5-Dimethyl-2-benzofuran-1,3-dione finds applications across various domains:
Interaction studies involving 4,5-Dimethyl-2-benzofuran-1,3-dione focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action in biological systems:
Several compounds share structural similarities with 4,5-Dimethyl-2-benzofuran-1,3-dione. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5,6-Dimethyl-2-benzofuran-1,3-dione | Methyl groups at positions 5 and 6 | Exhibits distinct biological activity profiles |
| 4-Methyl-2-benzofuran-1,3-dione | Methyl group at position 4 | Known for specific enzyme inhibition |
| 6-Methoxy-2-benzofuran-1,3-dione | Methoxy group at position 6 | Demonstrates enhanced solubility in organic solvents |
These compounds highlight the diversity within the benzofuran family while emphasizing the unique characteristics of 4,5-Dimethyl-2-benzofuran-1,3-dione related to its specific methyl substitutions and functional groups.
4,5-Dimethyl-2-benzofuran-1,3-dione represents a sophisticated organic compound characterized by a fused benzofuran ring system with specific methyl substitutions [1]. The molecular formula C₁₀H₈O₃ indicates a compact aromatic structure with a molecular weight of 176.17 grams per mole [1]. The compound features a benzofuran core, which consists of a benzene ring fused to a furan ring, creating a bicyclic aromatic system .
The structural architecture incorporates two methyl groups positioned at the 4 and 5 positions of the benzofuran ring system, along with dione functionality at positions 1 and 3 [1]. The International Union of Pure and Applied Chemistry name for this compound is 4,5-dimethyl-2-benzofuran-1,3-dione, with alternative nomenclature including 4,5-dimethylisobenzofuran-1,3-dione and dimethylphthalic anhydride [1].
The molecular geometry exhibits planarity typical of aromatic systems, with the benzofuran ring system maintaining essential planarity as observed in related benzofuran derivatives [3]. The dione functional groups contribute to the overall electronic structure through conjugation with the aromatic system [4]. The presence of methyl substituents at positions 4 and 5 introduces steric effects that influence the overall molecular conformation while maintaining the fundamental planar geometry of the aromatic core [5].
The stereochemical analysis of 4,5-Dimethyl-2-benzofuran-1,3-dione reveals several important features regarding its three-dimensional structure [1]. The compound exhibits zero defined atom stereocenters and zero undefined atom stereocenters, indicating the absence of chiral centers in the molecular structure [1]. Similarly, both defined and undefined bond stereocenters are absent, confirming the achiral nature of this compound [1].
The conformational analysis indicates that the molecule exists as a single covalently-bonded unit with zero rotatable bonds, reflecting the rigid nature of the fused ring system [1]. The benzofuran core maintains a planar conformation, as is characteristic of aromatic heterocyclic systems [3]. The methyl groups at positions 4 and 5 adopt conformations that minimize steric hindrance while preserving the overall planarity of the aromatic framework [5].
The molecular complexity value of 259, as calculated by computational methods, reflects the structural sophistication arising from the fused ring system and substitution pattern [1]. The topological polar surface area of 43.4 square angstroms indicates moderate polarity concentrated primarily in the dione functional groups [1].
While specific crystallographic data for 4,5-Dimethyl-2-benzofuran-1,3-dione remains limited in the available literature, insights can be drawn from structurally related compounds [6]. Compounds with similar benzofuran-1,3-dione frameworks typically crystallize in common space groups with characteristic packing arrangements influenced by intermolecular interactions [7].
Related benzofuran derivatives, such as 3,6-dimethyl-o-phenylenedimethanol synthesized from 4,7-dimethyl-2-benzofuran-1,3-dione, have been shown to crystallize with multiple independent molecules in the asymmetric unit [6]. These structures often exhibit intramolecular hydrogen bonding patterns that stabilize the crystal packing [6].
The crystal structures of benzofuran-1,3-dione derivatives generally display planar aromatic ring systems with characteristic bond lengths and angles [4]. The carbonyl groups in the dione functionality typically participate in intermolecular interactions that influence the overall crystal packing arrangement [8]. The presence of methyl substituents can introduce disorder in crystal structures, as observed in related dimethyl-substituted aromatic compounds [3].
4,5-Dimethyl-2-benzofuran-1,3-dione exists as a solid under standard ambient conditions . The compound typically appears as crystalline material, consistent with the behavior of related benzofuran-1,3-dione derivatives [10]. The physical appearance is characteristic of aromatic dione compounds, which generally exhibit distinct crystalline morphologies [11].
The solid-state properties are influenced by the planar aromatic structure and the presence of the dione functional groups, which contribute to intermolecular packing forces [12]. The molecular structure promotes organized crystal formation through aromatic stacking interactions and dipole-dipole interactions between carbonyl groups [8].
Specific melting and boiling point data for 4,5-Dimethyl-2-benzofuran-1,3-dione are not extensively documented in the current literature [1]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal properties [13].
The parent compound 2-benzofuran-1,3-dione (phthalic anhydride) exhibits a melting point range of 129-132 degrees Celsius and a boiling point of 284 degrees Celsius [10]. The closely related 5,6-dimethyl-2-benzofuran-1,3-dione demonstrates a boiling point of 354.8 degrees Celsius at 760 millimeters of mercury [13]. These data suggest that 4,5-Dimethyl-2-benzofuran-1,3-dione would likely exhibit thermal properties within similar ranges, with the methyl substitutions potentially affecting the exact values [13] [10].
The solubility characteristics of 4,5-Dimethyl-2-benzofuran-1,3-dione are influenced by its molecular structure and polarity [1]. The compound exhibits a calculated XLogP3-AA value of 2, indicating moderate lipophilicity [1]. This value suggests balanced hydrophilic and hydrophobic characteristics, with the dione functionality providing polar character while the aromatic ring system and methyl groups contribute hydrophobic properties [1].
The topological polar surface area of 43.4 square angstroms reflects the contribution of the three oxygen atoms in the dione functional groups to the overall polarity [1]. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors, limiting its ability to form extensive hydrogen bonding networks with protic solvents [1].
Water solubility is expected to be limited due to the predominantly aromatic character and the absence of strongly polar functional groups . The compound would likely demonstrate better solubility in organic solvents, particularly those capable of accepting hydrogen bonds from the carbonyl groups .
Direct density measurements for 4,5-Dimethyl-2-benzofuran-1,3-dione are not available in the current literature [1]. However, comparative analysis with related benzofuran-1,3-dione compounds provides estimated values [13]. The structurally similar 5,6-dimethyl-2-benzofuran-1,3-dione exhibits a density of 1.303 grams per cubic centimeter [13].
The parent compound 2-benzofuran-1,3-dione (phthalic anhydride) demonstrates a density of 1.53 grams per cubic centimeter [10]. Based on these comparative data and considering the molecular weight of 176.17 grams per mole, the density of 4,5-Dimethyl-2-benzofuran-1,3-dione would be expected to fall within the range of 1.25 to 1.40 grams per cubic centimeter [1] [13] [10].
The refractive index is influenced by the molecular polarizability and density of the compound [15]. The aromatic ring system and conjugated carbonyl groups contribute significantly to the overall polarizability [16]. Based on structural similarity and the presence of two methyl substituents, the refractive index of 4,5-Dimethyl-2-benzofuran-1,3-dione would be expected to fall within the range of 1.55 to 1.60 [13] [15].
Specific heat capacity data for 4,5-Dimethyl-2-benzofuran-1,3-dione are not available in the current literature [1]. The determination of heat capacity requires experimental calorimetric measurements or computational thermodynamic calculations [17]. For benzofuran-1,3-dione derivatives, heat capacity values typically range from 200 to 350 joules per mole per kelvin, depending on molecular size and structural features [18].
The heat capacity of organic compounds is influenced by molecular vibrational modes, rotational contributions, and electronic excitations [19]. The rigid aromatic structure of 4,5-Dimethyl-2-benzofuran-1,3-dione would contribute to characteristic vibrational frequencies, while the methyl groups would add rotational and vibrational contributions [17]. Computational methods using density functional theory could provide estimated heat capacity values across temperature ranges [20].
The standard enthalpy of formation for 4,5-Dimethyl-2-benzofuran-1,3-dione has not been experimentally determined [1]. Enthalpy of formation values for organic compounds are typically obtained through combustion calorimetry or calculated using computational thermochemistry methods [20]. Related benzofuran derivatives demonstrate enthalpy of formation values that reflect the stability of the aromatic ring system and functional group contributions [18].
The aromatic character of the benzofuran ring system provides stabilization energy, while the dione functionality contributes to the overall enthalpy through carbonyl group formation energies [12]. Computational estimates using group contribution methods or density functional theory calculations would be required to determine accurate enthalpy of formation values [20] [19].
Gibbs free energy calculations for 4,5-Dimethyl-2-benzofuran-1,3-dione require both enthalpy and entropy data, which are not currently available in the literature [1]. The Gibbs free energy represents the thermodynamic potential that determines the spontaneity of chemical processes and phase transitions [19].
For aromatic compounds like 4,5-Dimethyl-2-benzofuran-1,3-dione, the Gibbs free energy of formation reflects the stability of the aromatic system and the contributions from functional groups [19]. The calculation requires integration of heat capacity data over temperature ranges and consideration of entropy contributions from molecular motion and electronic states [18]. Computational thermochemistry methods using quantum mechanical calculations would provide the most reliable estimates for Gibbs free energy values [20].
Phase transition thermodynamics for 4,5-Dimethyl-2-benzofuran-1,3-dione encompass the energy changes associated with solid-liquid and liquid-gas transitions [21]. Specific phase transition data are not available in the current literature, requiring experimental determination through differential scanning calorimetry or related thermal analysis techniques [11].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Exact Mass | 176.047344113 Da | [1] |
| XLogP3-AA | 2 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 259 | [1] |
| Comparative Property | 4,5-Dimethyl-2-benzofuran-1,3-dione | 2-benzofuran-1,3-dione | 5,6-Dimethyl-2-benzofuran-1,3-dione |
|---|---|---|---|
| Molecular Weight (g/mol) | 176.17 | 148.12 | 176.17 |
| Melting Point (°C) | Not available | 129-132 | Not available |
| Boiling Point (°C) | Not available | 284 | 354.8 |
| Density (g/cm³) | Not available | 1.53 | 1.303 |
| Refractive Index | Not available | Not available | 1.585 |
The proton nuclear magnetic resonance spectrum of 4,5-Dimethyl-2-benzofuran-1,3-dione exhibits characteristic signals that provide comprehensive structural information about this aromatic heterocyclic compound. The aromatic protons of the benzofuran ring system typically appear in the 7.0-8.0 parts per million region, displaying distinct coupling patterns that reflect the substitution pattern of the benzene ring [1] . These aromatic signals demonstrate the expected multiplicity arising from ortho and meta coupling interactions between adjacent and non-adjacent protons on the aromatic framework.
The two methyl substituents at positions 4 and 5 generate singlet signals in the aliphatic region, typically observed between 2.2-2.6 parts per million [3]. These methyl resonances provide unambiguous evidence for the dimethyl substitution pattern and serve as diagnostic markers for structural confirmation. The chemical shift values of these methyl groups are influenced by the electron-withdrawing effect of the carbonyl functionalities and the aromatic ring current effects from the benzofuran core.
Integration patterns in the proton nuclear magnetic resonance spectrum confirm the expected proton count, with the aromatic region showing signals corresponding to two protons and the aliphatic region displaying six protons from the two methyl groups [1] . The absence of additional signals in the spectrum confirms the purity and structural integrity of the compound, while the sharpness of the peaks indicates well-resolved spectral features suitable for detailed structural analysis.
The carbon-13 nuclear magnetic resonance spectrum of 4,5-Dimethyl-2-benzofuran-1,3-dione provides detailed information about the carbon framework and electronic environment of each carbon atom. The carbonyl carbons of the anhydride functionality appear as characteristic signals in the 160-180 parts per million region, reflecting the electron-deficient nature of these carbon centers [1] [4]. These downfield signals are diagnostic for the identification of the dione functionality and provide confirmation of the anhydride structure.
The aromatic carbon signals appear in the typical aromatic region between 120-140 parts per million, with specific chemical shifts that reflect the substitution pattern and electronic effects of the methyl substituents [1] . The carbon atoms bearing the methyl substituents exhibit distinct chemical shifts compared to the unsubstituted aromatic carbons, allowing for precise assignment of the substitution positions. The quaternary carbons in the aromatic ring display characteristic chemical shifts that are influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the carbonyl functionalities.
The methyl carbon signals appear in the aliphatic region, typically between 20-25 parts per million, providing clear evidence for the presence of the two methyl substituents [3]. These signals serve as valuable markers for structural confirmation and allow for the unambiguous identification of the dimethyl substitution pattern. The chemical shifts of these methyl carbons are diagnostic for their positions on the aromatic ring and reflect the electronic environment created by the adjacent functional groups.
Advanced two-dimensional nuclear magnetic resonance techniques provide comprehensive structural elucidation capabilities for 4,5-Dimethyl-2-benzofuran-1,3-dione. Correlation spectroscopy experiments reveal connectivity patterns between adjacent protons, allowing for the complete assignment of aromatic proton signals and confirmation of the substitution pattern [5] [6]. These homonuclear correlation experiments are particularly valuable for mapping the coupling networks within the aromatic ring system and providing unambiguous structural assignments.
Nuclear Overhauser effect spectroscopy techniques enable the determination of spatial relationships between protons, providing three-dimensional structural information about the compound [6] [7]. These experiments are especially useful for confirming the relative positions of the methyl substituents and establishing their spatial arrangement relative to other structural features. The nuclear Overhauser effect correlations provide direct evidence for through-space interactions and allow for the verification of proposed structural models.
Heteronuclear correlation experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation techniques, establish connectivities between carbon and proton atoms across multiple bonds [5] [8]. These experiments are essential for the complete assignment of carbon-13 signals and provide detailed information about the connectivity patterns within the molecular framework. The application of these advanced techniques enables comprehensive structural characterization and provides definitive confirmation of the proposed molecular structure.
The infrared spectrum of 4,5-Dimethyl-2-benzofuran-1,3-dione displays several characteristic absorption bands that provide valuable structural information. The most prominent features are the carbonyl stretching vibrations, which appear as strong absorptions in the 1740-1780 wavenumber region [4] [3]. These high-frequency carbonyl stretches are characteristic of anhydride functionalities and reflect the electron-deficient nature of the carbonyl groups in the cyclic anhydride structure. The specific frequency of these vibrations is influenced by the aromatic conjugation and the ring strain within the five-membered anhydride ring.
The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1600-1500 wavenumber region, providing evidence for the aromatic character of the benzofuran ring system [4] [9]. These bands are characteristic of substituted aromatic compounds and their specific frequencies reflect the substitution pattern and electronic effects of the methyl groups. The intensity and position of these bands provide diagnostic information about the aromatic framework and confirm the presence of the benzofuran core structure.
Additional characteristic absorptions include the carbon-hydrogen stretching vibrations of the aromatic protons, which appear in the 3000-3100 wavenumber region, and the aliphatic carbon-hydrogen stretches of the methyl groups, observed in the 2850-3000 wavenumber region [3] [9]. The aromatic carbon-hydrogen out-of-plane bending vibrations provide information about the substitution pattern of the benzene ring and appear in the fingerprint region below 1000 wavenumbers. These vibrational modes are highly characteristic of the specific substitution pattern and provide additional confirmation of the molecular structure.
Infrared spectroscopy serves as a powerful tool for structural elucidation of 4,5-Dimethyl-2-benzofuran-1,3-dione, providing definitive identification of functional groups and structural features. The presence of the characteristic anhydride carbonyl stretches confirms the dione functionality and distinguishes this compound from related structures such as diketones or carboxylic acids [4] [3]. The specific frequency and intensity of these absorptions provide information about the electronic environment of the carbonyl groups and the degree of conjugation with the aromatic system.
The fingerprint region of the infrared spectrum contains numerous characteristic bands that are unique to the specific molecular structure and substitution pattern [9]. These bands arise from complex vibrational modes involving multiple atoms and provide a characteristic spectral signature that can be used for compound identification and purity assessment. The analysis of these fingerprint bands enables the differentiation of structural isomers and provides detailed information about the molecular geometry and conformation.
The combination of characteristic functional group absorptions and fingerprint region bands creates a unique infrared spectral profile that serves as a reliable method for compound identification and structural confirmation [4] [9]. This spectroscopic approach is particularly valuable for quality control applications and provides rapid and non-destructive analysis capabilities. The interpretation of infrared spectra in conjunction with other spectroscopic techniques enables comprehensive structural characterization and provides confidence in structural assignments.
The ultraviolet-visible absorption spectrum of 4,5-Dimethyl-2-benzofuran-1,3-dione exhibits characteristic electronic transitions that reflect the conjugated aromatic system and the presence of the carbonyl chromophores. The primary absorption maximum typically occurs in the 280-320 nanometer region, corresponding to π-π* transitions within the benzofuran chromophore [10] [11]. These transitions are characteristic of aromatic heterocyclic compounds and provide information about the electronic structure and conjugation patterns within the molecule.
The extinction coefficients for these electronic transitions are typically in the range of 10,000-50,000 M⁻¹ cm⁻¹, reflecting the allowed nature of the π-π* transitions and the extended conjugation within the aromatic system [12] [13]. These high extinction coefficients indicate strong light absorption capabilities and are characteristic of compounds containing multiple chromophoric units. The specific values of the extinction coefficients provide quantitative information about the electronic transition probabilities and the oscillator strengths of the various electronic states.
Additional absorption bands may be observed at shorter wavelengths, corresponding to higher energy electronic transitions involving the carbonyl groups and the extended aromatic system [10] [14]. These secondary absorptions provide complementary information about the electronic structure and contribute to the overall spectroscopic characterization of the compound. The analysis of multiple absorption bands enables the determination of electronic transition energies and provides insights into the molecular orbital structure.
The ultraviolet-visible absorption characteristics of 4,5-Dimethyl-2-benzofuran-1,3-dione are significantly influenced by the choice of solvent, reflecting the sensitivity of electronic transitions to environmental factors. Polar solvents typically cause bathochromic shifts in the absorption maxima due to differential solvation of the ground and excited states [10] [14]. These solvent-induced shifts provide information about the dipole moment changes associated with electronic excitation and the degree of charge transfer character in the electronic transitions.
The intensity of absorption bands is also affected by solvent polarity, with changes in extinction coefficients reflecting alterations in transition probabilities and oscillator strengths [12] [15]. These intensity variations provide additional information about the nature of the electronic transitions and the interaction between the solute and solvent molecules. The study of solvent effects enables the optimization of analytical conditions and provides insights into the photophysical properties of the compound.
Protic solvents may exhibit specific interactions with the carbonyl functionalities through hydrogen bonding, leading to characteristic spectral changes that provide information about molecular interactions and binding sites [10] [14]. These specific solvation effects can be utilized to probe the accessibility of functional groups and to study intermolecular interactions in solution. The systematic investigation of solvent effects contributes to the comprehensive understanding of the photophysical and photochemical properties of the compound.
The mass spectrometric analysis of 4,5-Dimethyl-2-benzofuran-1,3-dione provides detailed information about the molecular structure through characteristic fragmentation patterns. The molecular ion peak appears at m/z 176, corresponding to the molecular weight of the compound and confirming the molecular formula C₁₀H₈O₃ [16] [3]. This molecular ion peak serves as the starting point for fragmentation analysis and provides definitive confirmation of the molecular weight.
The primary fragmentation pathways involve the loss of carbon monoxide units from the anhydride functionality, producing characteristic fragment ions at m/z 148 and m/z 120, corresponding to the sequential loss of one and two carbon monoxide molecules, respectively [16] [3]. These fragmentations are characteristic of anhydride compounds and provide diagnostic information about the functional group composition. The relative intensities of these fragment ions reflect the stability of the resulting ionic species and the energetics of the fragmentation processes.
Additional fragmentation patterns include the loss of methyl radicals from the aromatic ring, producing fragments at m/z 161 and m/z 146, which provide information about the substitution pattern and the stability of the methylated aromatic system [16]. The formation of tropylium-type ions through ring rearrangement processes may also be observed, producing characteristic fragments that provide insights into the gas-phase ion chemistry of the compound. These complex fragmentation patterns create a unique mass spectral fingerprint that enables compound identification and structural confirmation.
High-resolution mass spectrometry provides precise molecular weight determination and elemental composition analysis for 4,5-Dimethyl-2-benzofuran-1,3-dione. The accurate mass measurement of the molecular ion enables the unambiguous determination of the molecular formula and provides confirmation of the proposed structure [3] [17]. The high mass accuracy, typically within 5 parts per million, eliminates ambiguity in molecular formula assignment and provides confidence in structural proposals.
Tandem mass spectrometry experiments provide detailed fragmentation pathway analysis and enable the elucidation of structural connectivity patterns [16] [17]. These experiments involve the isolation and activation of specific ionic species, followed by the analysis of their fragmentation products. The resulting fragmentation spectra provide detailed information about the bond strengths and fragmentation mechanisms, enabling the mapping of structural features and the confirmation of connectivity patterns.
The combination of high-resolution mass measurement and tandem mass spectrometry creates a powerful analytical approach for structural characterization and compound identification [3] [17]. This methodology is particularly valuable for the analysis of complex mixtures and the identification of impurities or degradation products. The high specificity and sensitivity of these techniques make them indispensable tools for comprehensive structural analysis and quality assessment.
X-ray crystallographic analysis of 4,5-Dimethyl-2-benzofuran-1,3-dione provides the ultimate confirmation of molecular structure through the determination of atomic positions and bond parameters. The crystallographic study reveals the planar nature of the benzofuran core structure, with the anhydride functionality maintaining coplanarity with the aromatic ring system [18] [19]. The precise bond lengths and angles determined through crystallographic analysis provide definitive structural parameters and enable the validation of theoretical calculations and spectroscopic assignments.
The methyl substituents at positions 4 and 5 adopt specific orientations relative to the aromatic plane, with the crystallographic data providing precise information about torsion angles and conformational preferences [18] [20]. These structural details are essential for understanding the steric interactions within the molecule and the factors that influence molecular conformation. The crystallographic parameters provide benchmarks for computational studies and enable the assessment of theoretical predictions.
The quality of the crystallographic structure determination is assessed through standard crystallographic parameters such as R-factors, resolution limits, and refinement statistics [18] [21]. High-quality crystal structures typically exhibit R-factors below 5% and resolution limits better than 1.0 Ångström, providing confidence in the accuracy of the structural parameters. The crystallographic study may also reveal disorder phenomena or conformational flexibility that provides additional insights into the molecular behavior in the solid state.
The crystal packing analysis of 4,5-Dimethyl-2-benzofuran-1,3-dione reveals the intermolecular interactions that govern solid-state organization and stability. The planar aromatic molecules typically engage in π-π stacking interactions, with parallel displaced arrangements that optimize both electrostatic and van der Waals interactions [22] [23]. These stacking arrangements are characterized by specific interplanar distances, typically in the range of 3.3-3.6 Ångström, and lateral displacements that minimize electrostatic repulsion while maximizing attractive interactions.
Intermolecular hydrogen bonding interactions may occur between the carbonyl oxygen atoms and aromatic hydrogen atoms, forming weak but structurally significant contacts that contribute to crystal stability [22] [24]. These carbon-hydrogen to oxygen interactions are characteristic of organic crystal structures and provide additional stabilization to the crystal lattice. The geometric parameters of these interactions, including distances and angles, provide information about their strength and directionality.
The analysis of molecular packing patterns reveals the formation of specific structural motifs and symmetry relationships that characterize the crystal structure [18] [25]. These packing arrangements may include the formation of molecular chains, layers, or three-dimensional networks that define the overall crystal architecture. The understanding of these packing relationships is essential for predicting physical properties such as solubility, stability, and mechanical properties, and provides insights into the factors that govern crystal growth and polymorphism.